molecular formula C16H23N3O2 B7537507 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one

2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one

Cat. No. B7537507
M. Wt: 289.37 g/mol
InChI Key: YXMVNJWRAPURQV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one, also known as DMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMP is a yellow crystalline powder that is soluble in water and commonly used as a reagent in organic chemistry synthesis.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one is not well understood. However, it has been proposed that 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one may act as an inhibitor of enzymes involved in various cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one can induce apoptosis (programmed cell death) in cancer cells. 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has also been shown to inhibit the growth of various bacteria and viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one in lab experiments is its ease of synthesis. 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one can be synthesized using simple and readily available reagents. 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one is also stable under normal laboratory conditions.
One of the limitations of using 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one in lab experiments is its potential toxicity. 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one is a reactive compound that can cause skin and respiratory irritation. Therefore, proper safety precautions must be taken when handling 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one.

Future Directions

There are several future directions for the research on 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one. One of the future directions is the development of new synthetic methods for 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one that are more efficient and environmentally friendly. Another future direction is the investigation of the mechanism of action of 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one and its potential applications in the treatment of various diseases. Furthermore, the use of 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one as a precursor for the synthesis of new materials with unique properties is also an area of future research.

Synthesis Methods

The synthesis of 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one involves the reaction of 6-methylpyridine-3-carboxylic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-(6-methylpyridine-3-carbonyl)piperazine. The resulting product is then reacted with 2,2-dimethylpropan-1-one in the presence of a base such as potassium carbonate (K2CO3) to produce 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one.

Scientific Research Applications

2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has also been used as a building block for the synthesis of various biologically active compounds.
In material science, 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs and coordination polymers are porous materials with high surface area and have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one has been used as a simulant for the detection of nerve agents such as sarin and soman. 2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one is a volatile organic compound that can be easily detected by various analytical techniques such as gas chromatography and mass spectrometry.

properties

IUPAC Name

2,2-dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-12-5-6-13(11-17-12)14(20)18-7-9-19(10-8-18)15(21)16(2,3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMVNJWRAPURQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one

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